molecular formula C17H14N4O3 B3127201 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide CAS No. 338405-08-6

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide

Cat. No.: B3127201
CAS No.: 338405-08-6
M. Wt: 322.32 g/mol
InChI Key: IDHREWDOBIUMLI-UHFFFAOYSA-N
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Description

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic compound with a unique structure that includes a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring and subsequent functionalization to introduce the phenoxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile
  • 6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carboxylic acid

Uniqueness

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-oxo-4-phenoxy-1-phenylpyridazine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c18-19-17(23)16-14(24-13-9-5-2-6-10-13)11-15(22)21(20-16)12-7-3-1-4-8-12/h1-11H,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHREWDOBIUMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NN)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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